N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methylbenzenesulfonamide is a complex organic compound featuring a benzo[b]thiophene moiety, a hydroxyethyl group, and a methylbenzenesulfonamide group
Mechanism of Action
Target of Action
The compound, also known as N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-methylbenzene-1-sulfonamide, has been reported to target the Serotonin N-acetyltransferase (AANAT) enzyme . AANAT is the penultimate enzyme in melatonin biosynthesis and is considered a key enzyme responsible for the nocturnal rhythm of melatonin production .
Mode of Action
The compound interacts with its target, AANAT, by inhibiting its activity . This interaction results in a decrease in the production of melatonin, a hormone that regulates sleep-wake cycles
Biochemical Pathways
The compound affects the melatonin synthesis pathway by inhibiting the AANAT enzyme . This results in a decrease in the production of melatonin, which can have downstream effects on sleep-wake cycles and other physiological processes regulated by melatonin .
Result of Action
The inhibition of AANAT by the compound leads to a decrease in melatonin production . This can result in changes to sleep-wake cycles and other physiological processes regulated by melatonin.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methylbenzenesulfonamide typically involves multi-step organic reactions. One common approach includes:
Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving sulfur-containing precursors and aromatic compounds.
Introduction of the hydroxyethyl group: This step often involves the reaction of the benzo[b]thiophene derivative with an appropriate epoxide or halohydrin under basic conditions.
Attachment of the methylbenzenesulfonamide group: This is usually done through sulfonylation reactions using sulfonyl chlorides and amines under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of benzo[b]thiophene ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzo[b]thiophene derivatives.
Scientific Research Applications
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methylbenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive.
Dorzolamide: A sulfonamide derivative used as a carbonic anhydrase inhibitor.
Tioconazole: An antifungal agent with a thiophene ring.
Uniqueness
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methylbenzenesulfonamide is unique due to its combination of a benzo[b]thiophene core with a hydroxyethyl and a methylbenzenesulfonamide group, which imparts distinct chemical reactivity and biological activity compared to other thiophene or sulfonamide derivatives.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S2/c1-12-5-4-6-13(9-12)23(20,21)18-10-16(19)15-11-22-17-8-3-2-7-14(15)17/h2-9,11,16,18-19H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEKPDSDAHZSBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.